molecular formula C22H25N3O5 B2759948 5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868214-70-4

5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B2759948
CAS No.: 868214-70-4
M. Wt: 411.458
InChI Key: NUVPCMQIJQTJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Experimental Analysis of Molecular Structure

One study provides a comprehensive computational and experimental analysis of a series of derivatives related to the mentioned compound. Through environmental-friendly multicomponent methodologies, compounds were synthesized and characterized, revealing preferences for linear over angular isomer formations. This insight is crucial for understanding the molecular geometry and potential applications in designing related compounds with desired properties (Jorge Trilleras et al., 2017).

Novel Synthesis Approaches

Research on one-pot synthesis techniques under microwave irradiation without a catalyst for related compounds highlights innovative approaches to heterocyclic synthesis. This method simplifies the production process and could be adapted for synthesizing variants of the compound , offering insights into efficient, catalyst-free synthesis pathways (R. M. Shaker & M. A. Elrady, 2008).

Regioselective Synthesis and Functionalization

Another study demonstrates the use of a sustainable catalyst for the regioselective synthesis of functionalized derivatives, providing a green chemistry approach to generating novel nitrogen-bearing heterocyclic scaffolds. Such methodologies could potentially be applied to synthesize analogs of the compound, enhancing its utility and application in various fields (Divyang M. Patel & H. Patel, 2019).

Synthesis of New Derivatives via Multicomponent Reactions

Research on the synthesis of new dihydropyrimido[4,5-b]quinolinetrione derivatives through multicomponent reactions in the presence of a catalyst offers a pathway to creating a wide array of related compounds. These studies underscore the versatility and potential of multicomponent reactions in expanding the chemical space of heterocyclic compounds (A. Khalafi‐Nezhad & F. Panahi, 2011).

Novel Nanoporous Catalyst for Synthesis of N-heterocyclic Pyrimido[4,5-b]quinolines

A study introduces a novel ethylenediamine-based metal-organic framework as a catalyst for synthesizing new categories of N-heterocyclic compounds, including pyrimido[4,5-b]quinoline derivatives. This research highlights the potential of using advanced materials as catalysts to enhance the synthesis of complex organic molecules, potentially including variations of the compound in discussion (Hassan Sepehrmansouri et al., 2020).

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-22(2)9-12-17(13(26)10-22)16(11-6-7-14(29-4)15(8-11)30-5)18-19(23-12)25(3)21(28)24-20(18)27/h6-8,16,23H,9-10H2,1-5H3,(H,24,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVPCMQIJQTJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.